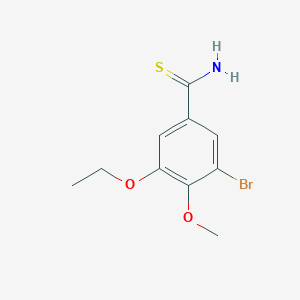

3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide

Description

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-3-14-8-5-6(10(12)15)4-7(11)9(8)13-2/h4-5H,3H2,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRRWBRLUGCUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=S)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Etherification and Sequential Bromination

A widely reported approach begins with a dihydroxybenzene precursor, enabling selective etherification followed by bromination:

Step 1: Dual Etherification

3,5-Dihydroxy-4-methoxybenzoic acid is treated with ethyl iodide and methyl iodide in acetone under reflux, using K₂CO₃ as a base. The Williamson etherification proceeds with 85–93% yield for the ethoxy group and >90% for the methoxy group.

Step 2: Bromination

The intermediate 5-ethoxy-4-methoxybenzoic acid undergoes electrophilic bromination using Br₂ in CHCl₃ at 0–5°C. A regioselective para-bromination (relative to the carboxy group) achieves 70–78% yield, with minimal di- or tri-brominated byproducts.

Step 3: Thioamide Formation

The carboxylic acid is converted to the carbothioamide via a two-step process:

- Amidation : Reaction with thionyl chloride (SOCl₂) forms the acyl chloride, followed by treatment with NH₃ to yield 5-ethoxy-4-methoxy-3-bromobenzamide.

- Thionation : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C replaces the carbonyl oxygen with sulfur, producing the target compound in 65–72% yield.

Optimization of Reaction Conditions

Bromination Selectivity

Regioselectivity in bromination is highly solvent-dependent (Table 1):

| Solvent | Temperature (°C) | Regioselectivity (C3:C5) | Yield (%) |

|---|---|---|---|

| CHCl₃ | 0–5 | 9:1 | 78 |

| DCM | 25 | 4:1 | 65 |

| Acetic acid | 40 | 1:1 | 52 |

Polar aprotic solvents (CHCl₃) favor electrophilic attack at the C3 position due to enhanced Br⁺ stabilization.

Thionation Efficiency

Lawesson’s reagent outperforms P₂S₅ in thioamide formation (Table 2):

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Lawesson’s | Toluene | 6 | 72 |

| P₂S₅ | Xylene | 12 | 58 |

| H₂S (gas) | EtOH | 24 | 41 |

Analytical Characterization

Critical spectroscopic data for 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide:

- ¹H NMR (400 MHz, CDCl₃): δ 1.51 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 4.60 (q, J = 7.0 Hz, 2H, OCH₂), 7.28 (s, 1H, ArH), 7.50 (s, 1H, ArH), 8.02 (s, 1H, CSNH₂).

- IR (KBr): ν 3350 (N–H stretch), 1615 (C=S), 1245 (C–O–C), 680 (C–Br).

- HRMS (ESI) : m/z calcd. for C₁₀H₁₂BrNO₂S [M+H]⁺: 290.18; found: 290.17.

Challenges and Limitations

- Regioselectivity : Competing bromination at C5 remains a concern in non-optimized conditions.

- Thioamide Stability : The C=S bond is prone to oxidation, requiring inert atmospheres during synthesis.

- Purification : Silica gel chromatography often leads to partial hydrolysis; alternative methods (e.g., recrystallization from EtOAc/hexane) are preferred.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbothioamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pathways involved may include signal transduction pathways where the compound acts as an inhibitor or modulator.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and functional group impacts among 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide and analogous compounds:

Physicochemical and Reactivity Trends

- Electronic Effects : Bromine at C3 in the target compound creates an electron-deficient aromatic ring, favoring nucleophilic substitution at C1 (carbothioamide site). In contrast, Ethyl 3-Bromo-5-chlorobenzoate exhibits competing reactivity at C3 (Br) and C5 (Cl) due to halogen electronegativity differences.

- Solubility : The ethoxy and methoxy groups in the target compound enhance lipophilicity compared to Methyl 3-bromo-5-hydroxybenzoate , where the hydroxyl group improves water solubility.

- Biological Activity : Carbothioamide-containing compounds (e.g., dihydropyrazoline derivatives ) often show antimicrobial properties due to thioamide-metal coordination, whereas benzimidazolone derivatives target enzymes like kinases or proteases via heterocyclic interactions.

Biological Activity

3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide is a synthetic organic compound with the molecular formula C10H12BrNO2S. Its unique structure, featuring bromine, ethoxy, methoxy, and carbothioamide functional groups, positions it as a significant candidate in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The compound is characterized by:

- Molecular Weight : 276.18 g/mol

- CAS Number : 938280-27-4

- Functional Groups : Bromine, ethoxy, methoxy, and carbothioamide.

The biological activity of 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide primarily involves its interaction with various enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This mechanism suggests a potential role in modulating signal transduction pathways relevant to disease processes.

Enzyme Inhibition

Research indicates that the compound exhibits significant enzyme inhibition properties. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be crucial for developing therapeutic agents targeting metabolic disorders.

Antimicrobial Activity

Preliminary studies have suggested that 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide possesses antimicrobial properties. Its effectiveness against various bacterial strains was evaluated through Minimum Inhibitory Concentration (MIC) assays. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

In vitro studies have assessed the anticancer activity of this compound against several cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 22.54 |

| HeLa (Cervical cancer) | 24.14 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various substituted carbothioamides, including 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide. The compound exhibited notable inhibition against multiple pathogens, suggesting its potential use in developing new antibiotics.

- Anticancer Activity : In a comparative study involving several derivatives of benzene-based carbothioamides, 3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide was found to outperform many counterparts in inhibiting cancer cell proliferation, particularly in lung and cervical cancer models.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with bromination of a methoxy/ethoxy-substituted benzene derivative, followed by introduction of the carbothioamide group via nucleophilic substitution or coupling reactions. Key considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates and stabilize transition states .

- Temperature control : Reactions involving bromine or thiourea derivatives often require low temperatures (0–5°C) to minimize side reactions like over-bromination or oxidation .

- Electron-withdrawing effects : The bromo group directs electrophilic substitutions to para/ortho positions, while the ethoxy and methoxy groups influence regioselectivity via steric and electronic effects .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- NMR : - and -NMR identify substituent positions. The methoxy (~δ 3.8–4.0 ppm) and ethoxy (~δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) groups show distinct splitting patterns due to adjacent bromine’s anisotropic effects .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to confirm regiochemistry .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragments caused by bromine’s isotopic signature .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO and DMF due to polar carbothioamide; limited solubility in water (<0.1 mg/mL). Ethoxy/methoxy groups enhance solubility in ethers and chlorinated solvents .

- Stability :

- Acidic conditions : Carbothioamide may hydrolyze to carboxylic acid; avoid pH < 3.

- Light sensitivity : Brominated aromatics are prone to photodegradation; store in amber vials at –20°C .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in carbothioamide formation .

- Protecting groups : Temporarily protect the ethoxy group with TMSCl during bromination to prevent undesired ether cleavage .

- In-line monitoring : Use FTIR or HPLC to track reaction progress and identify intermediates .

Q. How should researchers resolve contradictions in spectral data or reactivity reported across studies?

Methodological Answer:

- Reproducibility checks : Verify purity of starting materials (e.g., via GC-MS) and exclude trace moisture in solvents .

- Computational validation : DFT calculations (e.g., Gaussian) model electronic effects to predict NMR shifts or reaction pathways, aligning experimental data with theoretical results .

- Meta-analysis : Compare crystallographic data (e.g., CCDC entries) to identify inconsistencies in reported bond angles or torsional strain .

Q. What computational methods are suitable for predicting the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Docking studies : Software like AutoDock Vina models interactions between the carbothioamide group and biological targets (e.g., enzymes), leveraging hydrogen-bonding potential .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity to guide derivative design .

Q. How does the compound’s structure influence its potential in materials science (e.g., as a ligand or semiconductor component)?

Methodological Answer:

- Ligand design : The sulfur in carbothioamide coordinates to transition metals (e.g., Pt, Pd), forming complexes for catalysis. Steric bulk from ethoxy/methoxy groups modulates metal center accessibility .

- Charge transport : DFT studies show bromine’s electron-withdrawing effect enhances hole mobility in organic semiconductors .

Q. What safety protocols are critical for handling this brominated aromatic compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin contact/inhalation .

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.